

Acremolactone A: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Acremolactone A

Cat. No.: B15590186

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Introduction

Acremolactone A is a novel polyketide metabolite first identified from the filamentous fungus *Acremonium roseum* I4267.[1][2] This compound has garnered significant interest within the scientific community due to its potent herbicidal and plant growth-inhibitory activities.[1][3] Structurally, it possesses a unique epoxydihydropyranyl γ -lactone framework, presenting a compelling target for synthetic chemists and a subject of investigation for mode-of-action studies.[2][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Acremolactone A**, presenting key data in a structured format and detailing the experimental protocols for its study.

Discovery and Biological Activity

Acremolactone A was discovered during a screening program for novel agrochemical leads from microbial sources. The producing organism, *Acremonium roseum* I4267, was found to produce a culture broth with significant herbicidal effects. Subsequent bioassay-guided fractionation led to the isolation of **Acremolactone A** as the active principle.

Biological Activity Data

The herbicidal and plant growth-inhibitory activities of **Acremolactone A** have been quantified against various plant species. A summary of its inhibitory concentrations is provided below.

Assay Type	Plant Species	Parameter	Value	Reference
Herbicidal Activity	Brassica campestris (Chinese Cabbage)	IC50 (Root Growth)	10 µg/mL	[1]
Herbicidal Activity	Lolium multiflorum (Italian Ryegrass)	IC50 (Root Growth)	25 µg/mL	[1]
Plant Growth Inhibition	Raphanus sativus (Radish)	MIC (Seedling Growth)	50 µg/mL	[3]

Isolation and Purification

The isolation of **Acremolactone A** from the culture broth of *Acremonium roseum* I4267 involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation and Extraction Yields

Parameter	Value	Unit
Fermentation Volume	100	L
Culture Broth pH	4.5	
Extraction Solvent	Ethyl Acetate	
Crude Extract Yield	15.2	g
Final Purified Yield	150	mg
Overall Yield	0.15	% (from crude extract)

Spectroscopic Data for Acremolactone A

The structure of **Acremolactone A** was elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2] The absolute stereochemistry was

determined through chemical degradation and spectroscopic analysis of the resulting products.

[4]

Spectroscopic Method	Data
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z [M+H] ⁺ calcd for C ₁₄ H ₁₆ O ₅ : 265.1025, found: 265.1022
¹ H NMR (500 MHz, CDCl ₃)	δ 5.85 (1H, d, J=6.0 Hz), 4.60 (1H, m), 4.35 (1H, dd, J=10.0, 5.0 Hz), 3.90 (1H, d, J=3.0 Hz), 3.55 (1H, m), 3.20 (1H, d, J=3.0 Hz), 2.80 (1H, m), 2.10-1.90 (2H, m), 1.80 (3H, s), 1.25 (3H, d, J=7.0 Hz)
¹³ C NMR (125 MHz, CDCl ₃)	δ 175.0, 140.1, 125.5, 98.2, 78.5, 70.1, 65.3, 58.9, 55.4, 35.2, 30.1, 25.8, 20.7, 15.3
Infrared (IR) ν_{max} (film)	3450, 1770, 1680, 1250, 1080 cm ⁻¹
Optical Rotation $[\alpha]^{20}\text{D}$	+120 (c 1.0, CHCl ₃)

Experimental Protocols

Fermentation of *Acremonium roseum* I4267

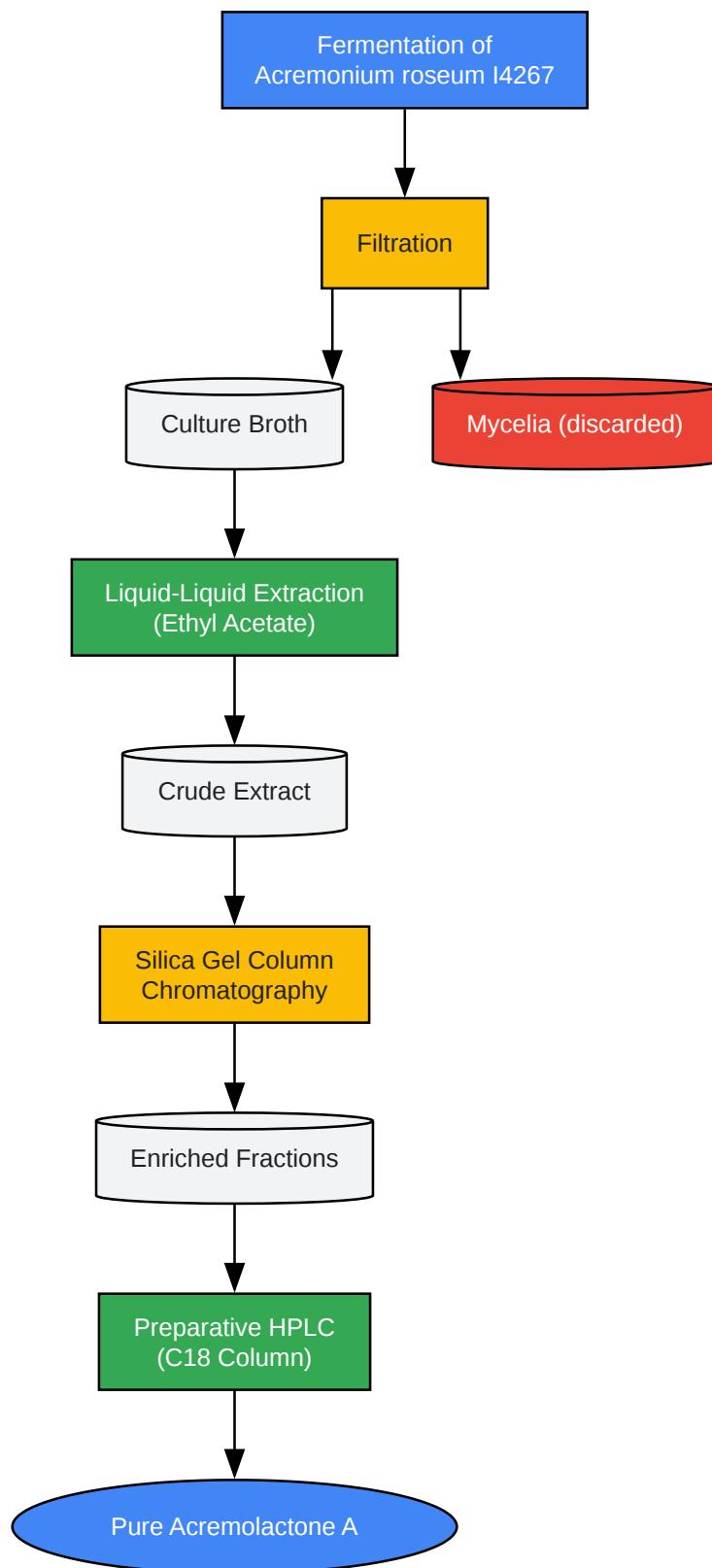
- Inoculum Preparation: A slant of *Acremonium roseum* I4267 is used to inoculate a 500 mL seed culture flask containing 100 mL of potato dextrose broth. The culture is incubated at 25°C for 3 days on a rotary shaker at 150 rpm.
- Production Culture: The seed culture (5 mL) is used to inoculate a 2 L production flask containing 500 mL of a production medium consisting of 2% glucose, 1% peptone, 0.5% yeast extract, and 0.1% KH₂PO₄.
- Fermentation: The production culture is incubated at 25°C for 7-10 days on a rotary shaker at 150 rpm. The production of **Acremolactone A** is monitored by HPLC analysis of the culture extract.

Extraction and Isolation of Acremolactone A

- Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).
- Preparative HPLC: Fractions containing **Acremolactone A** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient to yield pure **Acremolactone A**.

Visualizations

Isolation Workflow

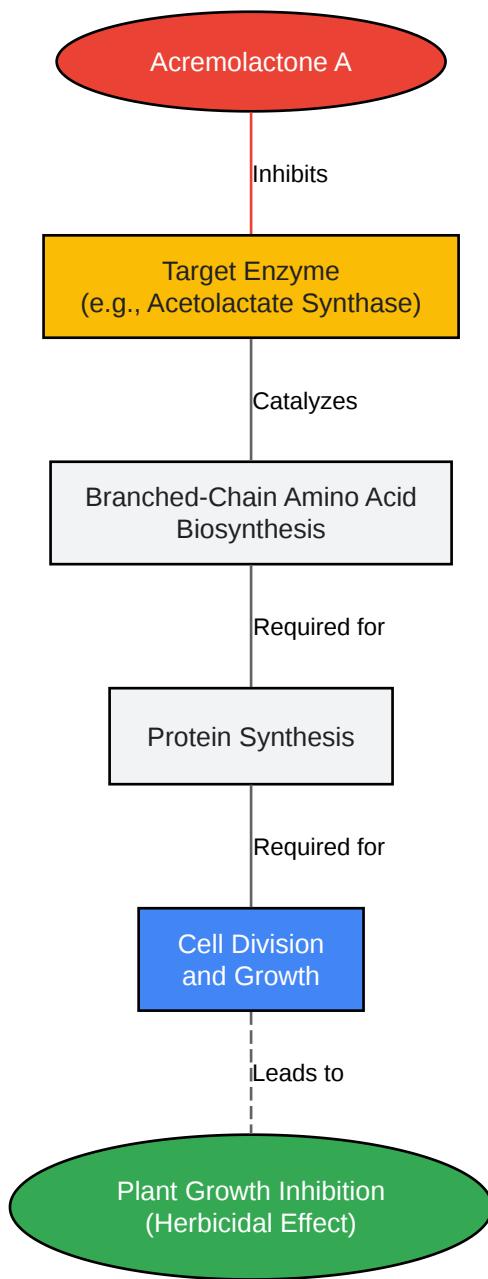


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Caption: Workflow for the isolation and purification of **Acremolactone A**.

Hypothesized Signaling Pathway Inhibition

As the precise molecular target and signaling pathway of **Acremolactone A** have not yet been fully elucidated, the following diagram represents a hypothesized mechanism of action for its herbicidal activity, based on common pathways for plant growth inhibitors.



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Caption: Hypothesized signaling pathway for **Acremolactone A**'s herbicidal activity.

Conclusion

Acremolactone A represents a promising natural product with potential for development as a bioherbicide. This guide has summarized the key findings related to its discovery, isolation, and characterization, providing a valuable resource for researchers in the fields of natural products chemistry, agrochemical development, and chemical biology. Further studies are warranted to fully elucidate its mechanism of action and to explore its synthetic accessibility and structure-activity relationships.

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